molecular formula C6H11N3 B2548872 2-(1H-Imidazol-1-yl)-N-methylethanamine CAS No. 106891-44-5

2-(1H-Imidazol-1-yl)-N-methylethanamine

Cat. No.: B2548872
CAS No.: 106891-44-5
M. Wt: 125.175
InChI Key: UUHRZOGUDROUKQ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-N-methylethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-N-methylethanamine typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include protective group strategies, catalytic hydrogenation, and hydrolysis steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve the use of solvents like methanol, acetonitrile, and water, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include imidazolone, imidazolidine, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-N-methylethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-Imidazol-1-yl)-N-methylethanamine include:

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal medication.

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the unique combination of biological activities it exhibits.

Properties

IUPAC Name

2-imidazol-1-yl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-2-4-9-5-3-8-6-9/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHRZOGUDROUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106891-44-5
Record name [2-(1H-imidazol-1-yl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-[2-(N-methylamino)ethyl]imidazole was synthesized from the mesylate of 2-(N-Boc-N-methylamono)ethanol, which was allowed to react with imidazole in the presence of LiHMDS. The starting material was prepared by selective protection of amino group with Boc-anhydride in the presence of Al2O3 according to the procedure described in literature (Yadar, V. K.; Ganesh Babu, K. J. Org. Chem. 2004, 69, 577-580).
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2-(N-Boc-N-methylamono)ethanol
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Synthesis routes and methods II

Procedure details

The title compound of Step 11 (5.70 g, 26.5 mmol) was reacted with Pd(OH)2 /C in methanol at 60° with 60 psi of hydrogen for 4 hours. Filtration through Celite gave the title compound as a clear, colorless oil (3.46 g). The proton spectrum was consistent with the proposed structure.
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